molecular formula C21H28O3 B118875 6,7-Dihydroneridienone A CAS No. 72959-46-7

6,7-Dihydroneridienone A

Cat. No.: B118875
CAS No.: 72959-46-7
M. Wt: 328.4 g/mol
InChI Key: ZTDAXWJYRPVTPO-GGLFOPPFSA-N
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Mechanism of Action

Target of Action

6,7-Dihydroneridienone A is a natural compound isolated from the herbs of Tithonia diversifolia . It exhibits notable leishmanicidal activity , suggesting that its primary targets are likely the cellular components of the Leishmania species.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound. Given its leishmanicidal activity , it can be hypothesized that it interacts with key biological targets in Leishmania species, leading to their death or inhibition of growth.

Biochemical Pathways

Considering its leishmanicidal activity , it may interfere with essential biochemical pathways in Leishmania species, leading to their death or growth inhibition.

Result of Action

This compound has been found to exhibit potent leishmanicidal activity . This suggests that its action results in the death or growth inhibition of Leishmania species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Currently, there is no standard synthetic method for 6,7-Dihydroneridienone A. It is typically obtained through extraction and purification from natural sources . The extraction process involves isolating the compound from the plant material, followed by purification steps to obtain the desired product.

Industrial Production Methods

Due to the lack of a standard synthetic method, industrial production of this compound relies on the extraction from natural sources. This process involves large-scale cultivation of Tithonia diversifolia and subsequent extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroneridienone A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

6,7-Dihydroneridienone A has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,7-Dihydroneridienone A include:

  • Neridienone
  • Cholest-4-en-3-one
  • Cholest-5,20,24-trien-3β-ol
  • Isocordoin

Uniqueness

This compound is unique due to its specific ring structure and its notable biological activities, including anti-tumor and anti-leishmanial properties. Its potential use in cancer treatment and its ability to interfere with the metabolic processes of parasites make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAXWJYRPVTPO-GGLFOPPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993729
Record name 12-Hydroxypregna-4,16-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72959-46-7
Record name Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Hydroxypregna-4,16-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6,7-Dihydroneridienone A in the context of leishmaniasis research?

A1: this compound is one of the active compounds isolated from Mexican medicinal plants that has shown promising activity against Leishmania mexicana []. While its specific mechanism of action remains unknown, its discovery highlights the potential of natural products as sources for novel anti-leishmanial drugs. Further research is needed to fully characterize its activity, understand its mechanism, and evaluate its potential for development into a therapeutic agent.

Q2: The research mentions that only pentalinosterol has been synthesized and tested in vivo. Why is in vivo testing important for potential anti-leishmanial compounds like this compound?

A2: While in vitro studies provide valuable initial data on the activity of a compound against the parasite, in vivo testing in animal models is crucial for several reasons []:

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